(6R,2s)-diaminopimelic acid

Peptidoglycan Biosynthesis Enzyme Kinetics Antibacterial Target Validation

Standard LL- or DD-DAP isomers lack enzymatic recognition and NOD1 activation, compromising assay validity. meso-2,6-Diaminopimelic acid is the only functional isomer for bacterial peptidoglycan and innate immunity research. - MurE ligase: 3,273x higher affinity vs LL-DAP; essential for inhibitor screening. - DAP decarboxylase: exclusive substrate for kinetic assays (Km/kcat) and antibacterial target ID. - NOD1 activation: unique ligand for NF-κB and cytokine studies; others are inert. - QC: chiral HPLC verified, no cross-isomer contamination.

Molecular Formula C7H14N2O4
Molecular Weight 190.20 g/mol
Cat. No. B11821083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R,2s)-diaminopimelic acid
Molecular FormulaC7H14N2O4
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC(CCC(=O)ON)CCC(=O)ON
InChIInChI=1S/C7H14N2O4/c8-12-6(10)4-2-1-3-5-7(11)13-9/h1-5,8-9H2
InChIKeyGQQWDGDPDLUXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meso-(6R,2S)-Diaminopimelic Acid (m-DAP)


(6R,2S)-Diaminopimelic acid, more commonly referred to as meso-2,6-diaminopimelic acid (meso-DAP or m-DAP), is a stereochemically unique, non-proteinogenic amino acid characterized by an internal plane of symmetry between its D- and L-configured chiral centers. It is the naturally occurring, biologically relevant isomer that serves as the direct biosynthetic precursor to L-lysine [1] and as a critical, non-variable cross-linking residue in the peptidoglycan of most Gram-negative and some Gram-positive bacteria [2]. As the only DAP isomer with this specific (6R,2S) configuration, it is the exclusive substrate for key bacterial enzymes and the primary ligand for the human innate immune receptor NOD1, distinguishing it fundamentally from its chiral relatives.

Why Meso-DAP Is Irreplaceable


Generic substitution of (6R,2S)-diaminopimelic acid with its LL- or DD-isomers is not possible in critical scientific applications due to profound and quantifiable differences in enzymatic recognition and biological function. These stereoisomers, despite their identical chemical formulas, exhibit dramatically divergent behavior in biochemical systems. For example, the LL-isomer is an inferior substrate for peptidoglycan biosynthesis, with a binding affinity over three orders of magnitude weaker than meso-DAP [1]. Furthermore, the DD-isomer is completely inert as a substrate for the essential lysine biosynthetic enzyme diaminopimelate decarboxylase [2] and fails to activate the innate immunity receptor NOD1 [3]. These functional disparities are not marginal but absolute, making stereochemical purity a non-negotiable requirement for reproducible and biologically meaningful research outcomes. The evidence below details these critical differentiations.

Quantitative Evidence for Meso-DAP Selection


Peptidoglycan Synthesis Substrate Exclusivity

In the critical step of peptidoglycan precursor assembly, the DAP-adding enzyme (UDP-N-acetylmuramyl-L-alanyl-D-glutamate: meso-2,6-diaminopimelate synthetase) displays an overwhelming preference for the meso-isomer. The Michaelis constant (Km) for the target compound, meso-DAP, is 1.1 × 10⁻⁵ M. In stark contrast, the Km for its closest analog, LL-DAP, is 3.6 × 10⁻² M, reflecting a 3,273-fold weaker binding affinity [1].

Peptidoglycan Biosynthesis Enzyme Kinetics Antibacterial Target Validation

DAP Decarboxylase Absolute Stereospecificity

The final, essential step in the bacterial de novo lysine pathway is the decarboxylation of DAP to L-lysine by diaminopimelate decarboxylase (DAPDC). This enzyme exhibits absolute stereospecificity. The target compound, meso-DAP, is efficiently decarboxylated, while the DD-isomer is reported as completely unreactive ('not decarboxylated') [1]. The LL-isomer is characterized as being 'only slightly attacked' by purified enzyme preparations [1].

Lysine Biosynthesis Enzyme Specificity Metabolic Engineering

NOD1 Receptor Activation Specificity

NOD1 is a key intracellular pattern recognition receptor that detects bacterial peptidoglycan and triggers an immune response. In a comparative study of all three DAP stereoisomers, only the target compound, meso-DAP, was found to activate human epithelial cells through the NOD1 pathway. The LL-isomer exhibited only 'slight activation', while the DD-isomer 'remained inactive' [1].

Innate Immunity NOD1 Signaling Host-Pathogen Interaction

DAP Epimerase Substrate Selectivity

DAP epimerase catalyzes the interconversion of LL-DAP and meso-DAP, a vital step in providing the cell with the correct isomer for peptidoglycan and lysine synthesis. Interestingly, the enzyme operates more efficiently in the direction of meso-DAP production. The Michaelis constant (Km) for the target compound, meso-DAP, is 100 mM, whereas the Km for its comparator, LL-DAP, is 6.7 mM. This indicates a 15-fold lower affinity of the enzyme for the meso-isomer as a substrate for the reverse reaction [1].

Enzyme Kinetics DAP Epimerase Antibacterial Drug Discovery

Chiral Purity Analysis by HPLC

The unique stereochemical arrangement of (6R,2S)-DAP imparts distinct physicochemical properties that are essential for analytical quality control. A validated method using a crown ether-based chiral stationary phase and underivatized conditions achieves baseline resolution of all three DAP isomers: meso-DAP, LL-DAP, and DD-DAP. The resolution factor (Rs) for the separation of the LL- and meso- isomers is reported as >2.0, enabling precise quantification of stereoisomeric purity [1].

Chiral Chromatography Analytical Chemistry Quality Control

Critical Applications of Meso-DAP


Peptidoglycan Biosynthesis Reconstitution

The (6R,2S)-DAP (meso-DAP) isomer is the essential and non-substitutable substrate for the MurE ligase, which catalyzes the addition of DAP to the UDP-MurNAc-tripeptide precursor. As demonstrated by the 3,273-fold higher affinity compared to LL-DAP [1], any assay aiming to reconstitute physiologically relevant peptidoglycan synthesis in vitro—for basic research or high-throughput screening of novel MurE inhibitors—must use this specific stereoisomer. The use of LL-DAP would yield negligible incorporation and lead to false-negative results in inhibitor screens.

DAP Decarboxylase Activity Assays

DAP decarboxylase is a promising antibacterial drug target and a key industrial enzyme for L-lysine production. For any in vitro characterization of this enzyme, (6R,2S)-DAP is the only functional substrate [1]. The DD-isomer is inert, and the LL-isomer is a poor substrate, making meso-DAP the sole choice for reliable determination of kinetic constants (Km, kcat) and for screening of enzyme inhibitors or activators. This specificity is crucial for structure-activity relationship (SAR) studies and for engineering microbial strains for enhanced lysine yield.

NOD1-Mediated Immune Activation

Research into the host's innate immune response to bacterial peptidoglycan, particularly the NOD1 signaling pathway, requires the specific ligand meso-DAP or its dipeptide derivative (iE-DAP). Studies have unequivocally shown that LL-DAP and DD-DAP are inactive or only weakly active in NOD1 activation assays [1]. Therefore, the use of chemically and stereochemically pure (6R,2S)-DAP is imperative for experiments studying NOD1-dependent NF-κB activation, cytokine production, and downstream inflammatory effects in cell culture and in vivo models.

Chiral Purity Assay Development

The procurement of (6R,2S)-DAP for any of the above applications must be accompanied by rigorous quality control. Established chiral HPLC methods, such as those using crown ether-based stationary phases, provide the necessary resolution to separate and quantify all three DAP stereoisomers without derivatization [1]. This application scenario is essential for confirming that the procured material is not contaminated with functionally inactive LL- or DD-isomers, thereby safeguarding the validity and reproducibility of subsequent experimental work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6R,2s)-diaminopimelic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.